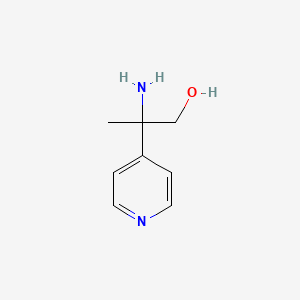

2-Amino-2-(pyridin-4-yl)propan-1-ol

Description

Significance of Vicinal Amino Alcohols in Chemical Research

Vicinal amino alcohols, also known as β-amino alcohols, are organic compounds containing an amino group and a hydroxyl group attached to adjacent carbon atoms. This structural arrangement is a common motif found in numerous natural products and pharmaceutically active compounds. rsc.org Their significance in chemical research stems from several key aspects:

Chiral Ligands in Asymmetric Catalysis: Chiral vicinal amino alcohols are extensively used as ligands for transition metals in a variety of asymmetric catalytic reactions. These ligands can create a chiral environment around the metal center, enabling the enantioselective synthesis of a wide range of molecules. rsc.org

Synthetic Intermediates: The dual functionality of amino alcohols makes them versatile intermediates in organic synthesis. The amino and hydroxyl groups can be selectively modified or can participate in tandem reactions, providing efficient pathways to more complex molecular architectures. nih.gov

Biological Activity: The vicinal amino alcohol moiety is a key pharmacophore in many biologically active molecules, contributing to their binding affinity with biological targets.

The synthesis of vicinal amino alcohols with high stereocontrol is a significant area of research, with various methods developed to achieve diastereoselective and enantioselective outcomes. rsc.org

Role of Pyridine (B92270) Scaffolds in Molecular Design

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a fundamental scaffold in molecular design, particularly in the field of medicinal chemistry. researchgate.netrsc.org Its prevalence is attributed to several key properties:

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for molecular recognition and binding to biological macromolecules. wikipedia.org

Aromaticity and Polarity: As a polar and ionizable aromatic molecule, the pyridine scaffold can enhance the solubility and bioavailability of less soluble compounds. researchgate.net

Versatility in Functionalization: The pyridine ring can be readily functionalized at various positions, allowing for the fine-tuning of a molecule's steric and electronic properties. nih.gov

Bioisosterism: Pyridine is considered a bioisostere of benzene (B151609), meaning it can often replace a benzene ring in a molecule without significantly altering its biological activity, while potentially improving its physicochemical properties. rsc.orgrsc.org

The pyridine nucleus is a core component in a vast number of FDA-approved drugs, highlighting its importance in the development of new therapeutic agents. researchgate.netrsc.org

Structural Features and Research Relevance of 2-Amino-2-(pyridin-4-yl)propan-1-ol

This compound is a molecule that uniquely combines the key features of both vicinal amino alcohols and pyridine derivatives. Its structure consists of a propan-1-ol backbone with an amino group and a pyridin-4-yl group attached to the C2 position.

Key Structural Features:

Chiral Center: The C2 carbon atom is a chiral center, meaning the compound can exist as a pair of enantiomers. This chirality is of significant interest for applications in asymmetric synthesis and as a component of chiral drugs.

Vicinal Amino Alcohol Moiety: The presence of the amino and hydroxyl groups on adjacent carbons provides the characteristic reactivity and functionality of this class of compounds.

Pyridin-4-yl Group: The attachment to the 4-position of the pyridine ring influences the molecule's electronic properties and provides a site for potential coordination with metal ions or hydrogen bonding interactions.

The convergence of these structural elements makes this compound a compound of considerable research interest. It holds potential as a novel chiral ligand, a building block for the synthesis of complex heterocyclic systems, and as a scaffold for the development of new biologically active molecules.

Historical Context of Amino Alcohol and Pyridine Chemistry

The fields of amino alcohol and pyridine chemistry have rich histories that have significantly contributed to the advancement of organic chemistry and drug discovery.

Amino Alcohols: The study of amino alcohols can be traced back to the early investigations of natural products. The reduction of α-amino acids or their esters provided an early route to these compounds. taylorandfrancis.com The development of stereoselective synthetic methods in the 20th century greatly expanded the utility of chiral amino alcohols, particularly in asymmetric catalysis.

Pyridine Chemistry: The history of pyridine began with its isolation from coal tar. britannica.com The structural elucidation of pyridine was a significant milestone, and the development of synthetic methods, such as the Hantzsch pyridine synthesis in 1881, paved the way for the preparation of a wide array of pyridine derivatives. wikipedia.org The recognition of the pyridine ring in important natural products like nicotine (B1678760) and B vitamins further fueled research into its chemistry and biological significance. britannica.com

The continuous evolution of synthetic methodologies for both amino alcohols and pyridines has enabled chemists to design and create increasingly complex and functional molecules, including the specific compound of interest, this compound.

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C₈H₁₂N₂O | 152.19 | Vicinal amino alcohol, Pyridine-4-yl group, Chiral center |

| Pyridine | C₅H₅N | 79.10 | Heterocyclic aromatic ring |

| 2-Aminopyridine (B139424) | C₅H₆N₂ | 94.11 | Pyridine with an amino group at C2 |

| 2-Amino-1-propanol | C₃H₉NO | 75.11 | Vicinal amino alcohol |

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-amino-2-pyridin-4-ylpropan-1-ol |

InChI |

InChI=1S/C8H12N2O/c1-8(9,6-11)7-2-4-10-5-3-7/h2-5,11H,6,9H2,1H3 |

InChI Key |

PBHLHMMVBMRXSG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)(C1=CC=NC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 2 Pyridin 4 Yl Propan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections" that correspond to reliable chemical reactions. amazonaws.com For 2-Amino-2-(pyridin-4-yl)propan-1-ol, several strategic disconnections can be envisioned (Figure 1).

Figure 1: Retrosynthetic Analysis of this compound

A graphical representation of the retrosynthetic analysis will be generated here.

A primary disconnection strategy involves the C-N bond of the amino group. This leads back to a halo-alcohol or a related electrophilic precursor and ammonia (B1221849), a common approach for amine synthesis. amazonaws.com However, creating the quaternary stereocenter with the desired functionality might be challenging with this approach.

A more convergent approach involves disconnecting the carbon skeleton. A C-C disconnection between the quaternary carbon and the methyl group suggests a precursor like a cyanohydrin derived from a pyridine-4-yl ketone. This route takes advantage of well-established reactions like the Strecker synthesis. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org

Alternatively, disconnecting both the C-N and a C-C bond can lead to simpler starting materials. For instance, a disconnection strategy can point towards pyridine-4-carbonitrile, a methylating agent (like a Grignard reagent), and a source for the hydroxymethyl group (like formaldehyde). masterorganicchemistry.comwikipedia.org This approach builds the molecule step-by-step, offering control over the introduction of each functional group.

Direct Synthetic Approaches

Direct synthetic approaches aim to construct the target molecule from readily available precursors in a limited number of steps.

Addition Reactions to Pyridine-4-Carboxylates or Nitriles

One of the most direct methods involves the addition of organometallic reagents to pyridine-4-carbonyl derivatives.

From Pyridine-4-carbonitrile: The addition of a methyl Grignard reagent (CH₃MgBr) to pyridine-4-carbonitrile would form an intermediate imine. masterorganicchemistry.com This imine can then be reacted with a suitable electrophile to introduce the hydroxymethyl group, followed by reduction. A more direct approach would be the reaction of the intermediate metallo-imine with formaldehyde, followed by hydrolysis and reduction.

From Pyridine-4-carboxylate Esters: An alternative is the reaction of a methyl organolithium or Grignard reagent with a pyridine-4-carboxylate ester, such as methyl pyridine-4-carboxylate. This would initially form a ketone, which could then be further elaborated. However, controlling the addition to stop at the ketone stage can be challenging.

A plausible reaction sequence is outlined in Table 1.

Table 1: Proposed Synthesis via Addition to Pyridine-4-carbonitrile

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | Pyridine-4-carbonitrile | 1. CH₃MgBr, THF2. H₂O | 1-(Pyridin-4-yl)ethan-1-one |

| 2 | 1-(Pyridin-4-yl)ethan-1-one | 1. TMSCN, ZnI₂2. H₃O⁺ | 2-Hydroxy-2-(pyridin-4-yl)propanenitrile |

Reductive Amination Strategies of Keto-Alcohols

Reductive amination is a powerful method for forming C-N bonds. nih.gov This strategy would involve the synthesis of a keto-alcohol precursor, 1-hydroxy-2-(pyridin-4-yl)propan-2-one, followed by amination.

The synthesis of the α-hydroxy ketone precursor can be achieved through various methods, such as the oxidation of the corresponding diol or the direct hydroxylation of 1-(pyridin-4-yl)propan-2-one. organic-chemistry.orgorganicreactions.orgorganic-chemistry.org Once the keto-alcohol is obtained, it can be subjected to reductive amination using ammonia and a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation.

Table 2: Reductive Amination Approach

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 1-(Pyridin-4-yl)propan-2-one | m-CPBA, TFAA | 1-Hydroxy-2-(pyridin-4-yl)propan-2-one |

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) offer an efficient way to build molecular complexity in a single step. nih.govchim.itnih.gov For the synthesis of this compound, a modified Strecker or a Passerini/Ugi-type reaction could be envisioned.

Strecker-type Reaction: A three-component reaction between 1-(pyridin-4-yl)ethan-1-one, a cyanide source (e.g., KCN), and ammonia, followed by reduction of the resulting α-aminonitrile, could yield the target molecule. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgnrochemistry.com

Passerini/Ugi-type Reactions: While classic Passerini and Ugi reactions produce α-acyloxy amides and bis-amides respectively, modifications could potentially lead to the desired amino alcohol. organic-chemistry.orgwikipedia.orgrsc.orgresearchgate.netslideshare.netwikipedia.orgorganic-chemistry.orgyoutube.comnih.govnih.gov For instance, a Passerini reaction involving pyridine-4-carbaldehyde, a methyl isocyanide, and a suitable acid, followed by reduction and other transformations, could be a plausible, albeit longer, route.

Stereoselective Synthesis of Enantiopure this compound

The synthesis of a single enantiomer of the target compound is crucial for potential pharmaceutical applications. This can be achieved through stereoselective methods, with chiral auxiliary-mediated synthesis being a prominent strategy. nih.govnih.govnih.gov

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. santiago-lab.comwikipedia.orgresearchgate.netnih.govresearchgate.net Evans oxazolidinones are a well-known class of chiral auxiliaries used in asymmetric alkylations and aldol (B89426) reactions. santiago-lab.comnih.govuwindsor.ca

A potential strategy would involve attaching an Evans auxiliary to a propionate (B1217596) group. The resulting chiral imide can then be subjected to an asymmetric α-amination or a related nitrogen-introducing reaction. The pyridine (B92270) moiety could be introduced before or after setting the stereocenter. A subsequent reduction of the carbonyl group and cleavage of the auxiliary would yield the enantiopure amino alcohol.

Table 3: Hypothetical Asymmetric Synthesis using an Evans Auxiliary

| Step | Reaction | Reagents | Key Transformation | Diastereomeric Excess (d.e.) |

|---|---|---|---|---|

| 1 | Acylation of Evans Auxiliary | n-BuLi, Propionyl chloride | Formation of chiral N-acyl oxazolidinone | >99% |

| 2 | Asymmetric Electrophilic Amination | 1. NaHMDS2. N-Boc-O-tosylhydroxylamine | Introduction of a protected amino group at the α-position | Typically >95% |

| 3 | Introduction of Pyridine Moiety | (Requires prior functionalization of the side chain) | C-C bond formation with a pyridine electrophile | Dependent on method |

This approach, while requiring more steps, offers a high degree of stereocontrol, which is essential for the synthesis of enantiomerically pure compounds.

Asymmetric Catalysis for Enantiocontrol

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral compounds, aiming to produce a single enantiomer of a target molecule. This is often achieved using chiral catalysts that create a chiral environment for the reaction to proceed, favoring the formation of one enantiomer over the other.

In the context of synthesizing amino alcohols, several asymmetric catalytic strategies have been developed. For instance, the use of rhodium(II) N-(arylsulfonyl)prolinate catalysts has been effective in the asymmetric cyclopropanation of vinyldiazomethanes, a key step in the synthesis of some amino acid derivatives. emory.edu The enantioselectivity of these reactions is highly dependent on the structure of the catalyst and the substrates. emory.edu Specifically, catalysts with cyclic N-(arylsulfonyl)amino acid ligands, such as tetrakis[N-[(4-dodecylphenyl)sulfonyl]-(L)-prolinato]dirhodium, have demonstrated high levels of enantiocontrol. emory.edu

Another approach involves the use of proline as an organocatalyst. Proline, a naturally occurring chiral amino acid, can catalyze aldol reactions to form new carbon-carbon bonds with high stereoselectivity. youtube.com Its bifunctional nature, containing both a secondary amine and a carboxylic acid, allows it to form an enamine and activate an electrophile simultaneously, facilitating the reaction through a well-defined transition state. youtube.com

Furthermore, the development of confined imidodiphosphorimidate (IDPi) catalysts has enabled the one-pot synthesis of unmodified β2-amino acids with high yields and enantioselectivity. nih.gov This method involves the reaction of bis-silyl ketene (B1206846) acetals with a silylated aminomethyl ether, followed by hydrolysis. nih.gov

Enzymatic or Biocatalytic Transformations

Enzymatic and biocatalytic methods offer a highly selective and environmentally friendly alternative to traditional chemical synthesis. These methods utilize enzymes or whole microorganisms to catalyze chemical reactions with high enantio- and regioselectivity under mild conditions.

For the synthesis of chiral amino alcohols, transaminases are a particularly useful class of enzymes. They can catalyze the stereoselective synthesis of a chiral amine from a ketone using an amine donor. google.com For example, (S)-1-methoxy-2-aminopropane has been prepared from methoxyacetone (B41198) using a transaminase with 2-aminopropane as the amine donor. google.com This approach could potentially be adapted for the synthesis of this compound by using a suitable pyridyl ketone precursor.

Lipases are another class of enzymes widely used for the kinetic resolution of racemic alcohols. researchgate.net Lipase-catalyzed enantioselective acetylation of racemic 1-(2-pyridyl)ethanols has been shown to produce the (R)-acetate and the unreacted (S)-alcohol with excellent enantiomeric purity. researchgate.net Candida antarctica lipase (B570770) (CAL) is a commonly used lipase for such resolutions. researchgate.net

Furthermore, ketoreductases (KREDs) can be employed for the stereoselective reduction of ketones to chiral alcohols. acs.org Engineered KREDs have been developed to exhibit high selectivity for specific substrates, enabling the production of single diastereomers from racemic starting materials through dynamic kinetic resolution. acs.org The production of unnatural amino acids has also been achieved using recombinant E. coli strains expressing specific enzymes like threonine deaminase and transaminases. researchgate.net

Chiral Resolution Techniques for Racemic Mixtures

When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), chiral resolution techniques are employed to separate the enantiomers.

One common method is the formation of diastereomeric salts. This involves reacting the racemic mixture with a chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization. For example, tartaric acid derivatives have been used as chiral resolving agents for racemic 1-amino-2-propanol. google.com

Another approach is chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to their separation. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful technique for both analytical and preparative scale enantioseparation of chiral compounds, including amino acid derivatives. nih.gov

Enzymatic resolution, as mentioned in the previous section, is also a powerful technique. The enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. researchgate.net

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These approaches are increasingly being applied to the synthesis of complex molecules like this compound.

Solvent-Free and Aqueous Medium Reactions

Performing reactions in water or without a solvent can significantly reduce the environmental impact of a chemical process. One-pot multicomponent reactions, which combine multiple reaction steps into a single operation, are particularly amenable to green chemistry principles. For instance, the synthesis of various pyridine derivatives has been achieved in high yields through solvent-free, one-pot multicomponent reactions. scispace.com Similarly, reactions in aqueous media, sometimes with the aid of a phase-transfer catalyst like triethylbenzylammonium chloride (TEBA), have been developed for the synthesis of benzopyran derivatives. researchgate.net The use of L-proline as an organocatalyst in aqueous sodium dodecyl sulfate (B86663) (SDS) solution has also been reported for the synthesis of fused N-substituted-2-pyridone derivatives. researchgate.net

Microwave-Assisted and Photochemical Syntheses

Microwave-assisted organic synthesis (MAOS) can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods. researchgate.netnih.gov This technique has been successfully applied to the synthesis of a variety of heterocyclic compounds, including pyrroles, pyridines, and imidazo[1,5-a]pyridine (B1214698) derivatives. mdpi.comeurekaselect.commdpi.com For example, the intramolecular cyclocondensation of enamines to produce substituted pyrroles showed a significant increase in yield when using microwave irradiation compared to conventional heating. mdpi.com Photochemical synthesis, which uses light to initiate chemical reactions, offers another green alternative, as seen in the synthesis of some tetrasubstituted pyrroles. mdpi.com

Sustainable Catalytic Systems

The development of sustainable catalytic systems focuses on using catalysts that are abundant, non-toxic, and recyclable. Organocatalysts, such as proline, are attractive from a green chemistry perspective as they are metal-free and often derived from natural sources. youtube.com Biocatalytic systems, as discussed earlier, are inherently green due to their use of renewable enzymes and mild reaction conditions. google.comacs.org Additionally, research into using earth-abundant and less toxic metals as catalysts is an active area. For example, manganese(II) and cobalt(II) complexes with chroman-4-one amino ligands have been used as catalysts for the synthesis of various heterocyclic compounds via alcohol dehydrogenation under microwave assistance. eurekaselect.com

Chemical Reactivity and Mechanistic Investigations of 2 Amino 2 Pyridin 4 Yl Propan 1 Ol

Reactivity of the Primary Amine Moiety

The primary amine group in 2-Amino-2-(pyridin-4-yl)propan-1-ol is a key site for nucleophilic attack and bond formation. Its reactivity is influenced by the adjacent tertiary carbon and the electron-withdrawing nature of the pyridyl group.

The primary amine readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. These reactions typically proceed under basic conditions to neutralize the acid byproduct. For instance, reaction with acetyl chloride in the presence of a base like triethylamine (B128534) would yield N-(1-hydroxy-2-(pyridin-4-yl)propan-2-yl)acetamide.

Alkylation of the primary amine can be achieved using alkyl halides. However, these reactions can sometimes lead to over-alkylation, yielding secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. Controlling the stoichiometry of the reactants and the reaction conditions is crucial to achieve mono-alkylation. The use of a bulky alkylating agent can favor mono-alkylation due to steric hindrance.

Table 1: Representative Acylation and Alkylation Reactions of the Amine Moiety

| Reaction Type | Reagent | Product |

| Acylation | Acetyl chloride | N-(1-hydroxy-2-(pyridin-4-yl)propan-2-yl)acetamide |

| Acylation | Acetic anhydride | N-(1-hydroxy-2-(pyridin-4-yl)propan-2-yl)acetamide |

| Alkylation | Methyl iodide | 2-(1-(methylamino)-2-hydroxypropyl)pyridine |

Condensation Reactions

The primary amine can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases or imines. These reactions are typically acid-catalyzed and involve the removal of water. For example, reacting this compound with benzaldehyde (B42025) would yield (E)-1-(pyridin-4-yl)-1-((benzylideneamino)methyl)ethanol. The formation of these imines is often reversible and can be influenced by pH.

The lone pair of electrons on the nitrogen atom of the primary amine is fundamental to its nucleophilicity and basicity. This lone pair can be involved in coordination with metal ions, making the compound a potential ligand in coordination chemistry. Furthermore, the lone pair can be protonated in the presence of an acid to form an ammonium salt.

Reactivity of the Primary Alcohol Moiety

The primary alcohol group in this compound offers another site for chemical modification, primarily through oxidation and substitution reactions.

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically stop at the aldehyde stage, yielding 2-amino-2-(pyridin-4-yl)propanal. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid, will oxidize the primary alcohol all the way to the carboxylic acid, forming 2-amino-2-(pyridin-4-yl)propanoic acid. It is important to note that the primary amine may need to be protected during oxidation to prevent side reactions.

Table 2: Oxidation Products of the Alcohol Moiety

| Oxidizing Agent | Product |

| Pyridinium chlorochromate (PCC) | 2-amino-2-(pyridin-4-yl)propanal |

| Potassium permanganate (KMnO4) | 2-amino-2-(pyridin-4-yl)propanoic acid |

Esterification and Etherification Reactions

The primary alcohol can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction is typically acid-catalyzed, a process known as Fischer esterification. For instance, reacting this compound with acetic acid in the presence of a catalytic amount of sulfuric acid would yield 2-amino-2-(pyridin-4-yl)propyl acetate.

Etherification of the primary alcohol can be achieved through reactions like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This would result in the formation of an ether, for example, 4-(2-(methoxymethyl)-1-aminopropyl)pyridine when using methyl iodide as the alkyl halide.

Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group (-OH) of an alcohol is generally a poor leaving group. However, it can be converted into a better leaving group, such as a halide or a sulfonate ester, to facilitate substitution reactions. youtube.com For primary and secondary alcohols, these reactions often proceed through an S(_N)2 mechanism, while tertiary alcohols tend to react via an S(_N)1 mechanism. youtube.com

In the context of this compound, which is a primary alcohol, substitution reactions at the hydroxyl group would be expected to follow an S(_N)2 pathway. This involves the protonation of the alcohol to form a good leaving group (water), which is then displaced by a nucleophile. youtube.com Reagents like phosphorus tribromide (PBr(_3)) and thionyl chloride (SOCl(_2)) are also commonly used to convert primary and secondary alcohols to the corresponding alkyl bromides and chlorides, respectively, via an S(_N)2 mechanism. youtube.com

Another important transformation is the conversion of the alcohol to a tosylate ester using tosyl chloride (TsCl) in the presence of pyridine (B92270). youtube.com This creates an excellent leaving group, making the carbon atom susceptible to nucleophilic attack.

Reactivity of the Pyridine-4-yl Heterocycle

The pyridine ring is an aromatic heterocycle that exhibits distinct reactivity patterns compared to benzene (B151609), largely due to the presence of the electronegative nitrogen atom.

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is significantly less reactive towards electrophilic aromatic substitution than benzene. quimicaorganica.orglibretexts.org This deactivation is a result of the electron-withdrawing nature of the nitrogen atom, which reduces the electron density of the ring. libretexts.org Furthermore, the nitrogen atom can be protonated or complex with Lewis acids, which are often used as catalysts in these reactions, further deactivating the ring. libretexts.orgwikipedia.org

When electrophilic substitution does occur, it preferentially takes place at the 3- and 5-positions (meta to the nitrogen). quimicaorganica.org This is because the cationic intermediate formed by attack at these positions is more stable than the intermediate formed from attack at the 2-, 4-, or 6-positions. Attack at the 2- or 4-position would result in a resonance structure where the positive charge is placed on the already electron-deficient nitrogen atom, which is highly unfavorable. quimicaorganica.org

Nucleophilic Aromatic Substitution on Activated Pyridine Systems

In contrast to its resistance to electrophilic attack, the pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.comyoutube.com The electron-withdrawing nitrogen atom makes these positions electron-deficient and thus more prone to attack by nucleophiles. youtube.com The stability of the anionic intermediate (Meisenheimer complex) is key to this reactivity. When the nucleophile attacks at the C-2 or C-4 position, one of the resonance structures of the intermediate places the negative charge on the electronegative nitrogen atom, which is a stabilizing feature. stackexchange.com This is not possible for attack at the C-3 position. stackexchange.com

The presence of a good leaving group at the 2- or 4-position is typically required for the substitution to proceed. Lewis acids can be used to activate the pyridine ring towards nucleophilic attack by coordinating to the nitrogen atom, making the ring even more electron-deficient. researchgate.net

N-Oxidation and Quaternization of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring can readily react with oxidizing agents, such as peracids, to form a pyridine N-oxide. matanginicollege.ac.in This transformation is significant because it alters the reactivity of the pyridine ring. The N-oxide group is electron-donating through resonance, which activates the ring towards electrophilic substitution, particularly at the 4-position. matanginicollege.ac.inyoutube.com Following the substitution reaction, the N-oxide can be reduced back to the substituted pyridine. matanginicollege.ac.in

Quaternization involves the reaction of the pyridine nitrogen with an alkyl halide to form a pyridinium salt. mdpi.com This process enhances the electron-withdrawing nature of the pyridine ring, further activating it for nucleophilic attack. rsc.org The formation of pyridinium salts is a type of S(_N)2 reaction. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions at Pyridine Substituents

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridine rings. nih.govmdpi.com These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allow for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com

For these reactions to occur, the pyridine ring is typically functionalized with a leaving group, such as a halogen or a triflate. Palladium catalysts are commonly employed in these transformations. mdpi.com While 2-halopyridines are excellent electrophilic partners in cross-coupling reactions, the use of 2-pyridyl nucleophiles can be more challenging. nih.gov The activation of phenols as nonaflates has been shown to be an effective strategy for subsequent palladium-catalyzed cross-coupling reactions with substituted pyridine boronic acids. mdpi.com

Reaction Kinetic and Thermodynamic Studies

Activation Energy and Entropy Analysis:Thermodynamic data, such as activation energy and entropy values, which are derived from kinetic studies, are consequently also unavailable.

Without dedicated research on this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the strict, specific outline provided. Creating content for these sections would require speculation or generalization from other compounds, which would violate the core instructions of focusing solely on the specified molecule.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of 2-Amino-2-(pyridin-4-yl)propan-1-ol, offering a window into the chemical environment of each proton and carbon atom.

High-Resolution ¹H and ¹³C NMR for Assignment and Purity

High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial assignment of protons and carbons and for assessing the purity of the compound.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The two protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a multiplet, depending on their diastereotopicity and coupling to the adjacent chiral center. The methyl group (-CH₃) protons would present as a singlet. The two sets of aromatic protons on the pyridine (B92270) ring would appear as doublets in the downfield region, characteristic of a 4-substituted pyridine. The amino (-NH₂) and hydroxyl (-OH) protons are expected to be broad singlets and their chemical shifts can be concentration and solvent dependent. Deuterium exchange can be used to confirm these labile protons.

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment. The carbon of the methyl group will appear in the aliphatic region. The carbons of the hydroxymethyl group and the quaternary carbon attached to the amino and pyridinyl groups will also have characteristic chemical shifts. The pyridine ring will display three signals: one for the two equivalent carbons ortho to the nitrogen, one for the two equivalent carbons meta to the nitrogen, and one for the carbon at the para position attached to the propanol (B110389) substituent.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Multiplicity |

| ~ 8.5 | Doublet |

| ~ 7.4 | Doublet |

| ~ 3.6 | Singlet/Multiplet |

| ~ 2.5 | Broad Singlet |

| ~ 1.5 | Singlet |

| ~ 4.0 | Broad Singlet |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for unambiguously assigning the structure and determining the through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between adjacent protons. Key correlations would be expected between the aromatic protons on the pyridine ring (H-2/H-3 and H-5/H-6).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with its directly attached carbon atom. This would definitively link the proton and carbon signals of the methyl group, the hydroxymethyl group, and the pyridine ring. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space proximity of protons. This can be used to confirm the spatial relationship between different parts of the molecule, for example, between the protons of the propanol side chain and the aromatic protons of the pyridine ring.

Variable Temperature NMR Studies for Conformational Dynamics

Variable temperature (VT) NMR studies can provide insights into the conformational dynamics of the molecule, such as the rotation around the C-C and C-N bonds. Changes in the NMR spectrum, such as the broadening or sharpening of signals, with varying temperature can indicate the presence of different conformers in equilibrium and allow for the determination of the energy barriers between them.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound (C₈H₁₂N₂O). The predicted monoisotopic mass is 152.09496 Da. HRMS can confirm this with high precision.

Predicted Adducts and their m/z values:

| Adduct | Predicted m/z |

| [M+H]⁺ | 153.10224 |

| [M+Na]⁺ | 175.08418 |

| [M-H]⁻ | 151.08768 |

| [M+K]⁺ | 191.05812 |

| [M+H-H₂O]⁺ | 135.09222 |

Data sourced from PubChem. wiley-vch.de

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern provides valuable information about the structure of the molecule.

For this compound, key fragmentation pathways would likely involve:

Loss of water (H₂O): A common fragmentation for alcohols, leading to a fragment ion with m/z 135.

Loss of ammonia (B1221849) (NH₃): Cleavage of the C-N bond can result in the loss of the amino group.

Cleavage of the C-C bond between the quaternary carbon and the hydroxymethyl group.

Fragmentation of the pyridine ring.

The analysis of these fragment ions allows for the confirmation of the different structural motifs within the molecule.

LC-MS and GC-MS for Reaction Monitoring and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for monitoring the progress of chemical reactions and analyzing the composition of complex mixtures. While specific experimental data for this compound is not extensively available in public literature, the application of these techniques can be detailed based on the compound's structure.

For the synthesis of this compound, both LC-MS and GC-MS could be employed to track the consumption of reactants and the formation of the product. LC-MS is particularly well-suited for this polar, non-volatile compound. A reversed-phase column could be used with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, likely with an acidic additive to ensure good peak shape and ionization of the basic nitrogen atoms.

GC-MS analysis of this compound would necessitate derivatization to increase its volatility and thermal stability. nih.gov Common derivatization agents for amino alcohols include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents. nih.govresearchgate.net The choice of derivatization would impact the retention time and the fragmentation pattern observed in the mass spectrum.

In a hypothetical LC-MS analysis under positive ion electrospray ionization (ESI+), the compound would be expected to readily protonate to form the molecular ion [M+H]⁺. The predicted monoisotopic mass of the neutral molecule is 152.09496 Da. uni.lu Therefore, a prominent signal would be anticipated at an m/z of approximately 153.102. Further fragmentation in the mass spectrometer (MS/MS) would yield characteristic product ions resulting from the cleavage of specific bonds.

Table 1: Predicted LC-MS ESI+ Data for this compound

| Adduct | Predicted m/z | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 153.10224 | 132.9 |

| [M+Na]⁺ | 175.08418 | 138.9 |

| [M+K]⁺ | 191.05812 | 137.3 |

| [M+NH₄]⁺ | 170.12878 | 151.3 |

| [M+H-H₂O]⁺ | 135.09222 | 126.4 |

Data predicted using computational models. Actual experimental values may vary. uni.lu

The fragmentation pattern would be key to confirming the structure. Likely fragmentation pathways would include the loss of water (H₂O) from the protonated molecule, the loss of the aminomethyl group (CH₂NH₂), and cleavage of the bond between the chiral center and the hydroxymethyl group.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. These methods are invaluable for identifying functional groups and probing intermolecular interactions such as hydrogen bonding.

Identification of Functional Groups and Hydrogen Bonding Patterns

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to its primary functional groups: the hydroxyl (-OH) group, the primary amine (-NH₂) group, the pyridine ring, and the aliphatic carbon-hydrogen bonds.

The -OH and -NH₂ stretching vibrations are typically observed in the high-frequency region of the IR spectrum, generally between 3200 and 3600 cm⁻¹. The presence of both intramolecular and intermolecular hydrogen bonding would lead to a broadening of these bands. For instance, the hydroxyl group can act as a hydrogen bond donor to the amine nitrogen, the pyridine nitrogen, or the hydroxyl oxygen of a neighboring molecule. Similarly, the amine group can donate its protons and the nitrogen can act as a hydrogen bond acceptor.

The pyridine ring will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would be expected in the 1000-1100 cm⁻¹ range.

Vibrational Analysis for Molecular Structure

A detailed vibrational analysis, often aided by computational methods like Density Functional Theory (DFT), can correlate the observed spectral features with specific vibrational modes of the molecule. This allows for a more profound understanding of the molecular structure.

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| O-H | Stretching (H-bonded) | 3200-3400 | Strong, Broad | Weak |

| N-H | Symmetric & Asymmetric Stretching | 3300-3500 | Medium | Medium |

| C-H (Pyridine) | Stretching | 3000-3100 | Medium | Strong |

| C-H (Alkyl) | Stretching | 2850-2960 | Medium | Strong |

| N-H | Scissoring | 1590-1650 | Medium-Strong | Weak |

| C=C, C=N (Pyridine) | Ring Stretching | 1400-1600 | Strong | Strong |

| C-O | Stretching | 1000-1100 | Strong | Medium |

| C-N | Stretching | 1020-1250 | Medium | Medium |

Note: These are generalized frequency ranges. The exact positions and intensities can be influenced by the molecular environment and intermolecular interactions.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring, which often give rise to strong Raman signals. The complementary nature of IR and Raman spectroscopy would thus provide a comprehensive vibrational profile of the molecule.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Conformational Analysis and Intermolecular Interactions

Beyond simple connectivity, X-ray crystallography reveals the preferred conformation of the molecule in the solid state. The torsion angles defining the spatial relationship between the pyridine ring, the chiral center, and the propanol backbone would be accurately determined.

Furthermore, this technique provides unparalleled insight into the intermolecular interactions that govern the crystal packing. A detailed analysis of the crystal structure would map out the hydrogen bonding network. It would be possible to identify which functional groups act as hydrogen bond donors and acceptors and the geometry of these interactions. For example, one could determine if the hydroxyl group forms a hydrogen bond with the pyridine nitrogen of an adjacent molecule or with the amine group of another. These interactions are crucial for understanding the physical properties of the solid material. While no public crystallographic data for this specific compound is currently available, related structures often exhibit extensive hydrogen-bonding networks that define their supramolecular assembly. acs.org

In-depth Analysis of this compound Reveals Data Scarcity

Initial research efforts to compile a detailed scientific article on the chemical compound this compound have uncovered a significant lack of publicly available data. Despite extensive searches across scientific databases, scholarly articles, and patent literature, specific information regarding the advanced spectroscopic and analytical characterization, particularly the assignment of chirality in its crystalline forms, remains elusive.

The inquiry was aimed at developing a comprehensive resource focused on the structural elucidation and reaction monitoring of this compound, with a specific subsection dedicated to the determination of its absolute configuration in the solid state. This would typically involve data from techniques such as single-crystal X-ray diffraction, which provides definitive proof of stereochemistry.

However, the scientific literature does not appear to contain published crystal structures for this specific compound. While information is available for structurally related molecules, such as isomers with different substitution patterns on the propanol backbone or analogues with modified pyridine rings, these data are not applicable to the target compound. For instance, studies on 2-amino-1-(pyridin-4-yl)propan-1-ol (B11767394) and 2-amino-3-(pyridin-4-yl)propan-1-ol (B15226241) exist, but the unique arrangement of a geminal amino and pyridin-4-yl group at the C2 position of this compound seems to be a subject that has not been extensively investigated or reported.

The absence of such fundamental data prevents a detailed discussion on the chirality assignment in its crystalline forms. This process relies on experimental results that are not present in the current body of scientific literature.

Consequently, it is not possible to construct the requested article with the required level of scientific accuracy and detail as per the specified outline. Further research, including the synthesis and crystallographic analysis of this compound, would be necessary to generate the data required for such a focused scientific discourse.

Computational and Theoretical Chemistry of 2 Amino 2 Pyridin 4 Yl Propan 1 Ol

Electronic Structure Calculations: Awaiting Investigation

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule (geometry optimization) and to map out the potential energy surface, revealing the most stable conformations and the energy barriers between them. For 2-Amino-2-(pyridin-4-yl)propan-1-ol, DFT calculations would be instrumental in determining bond lengths, bond angles, and dihedral angles, providing a foundational understanding of its structure. However, no specific DFT studies detailing the optimized geometry or energy landscapes for this compound have been found in the reviewed literature.

Ab Initio Methods for Electronic Properties and Spectroscopic Parameters

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical data, are employed to determine various electronic properties and to predict spectroscopic parameters. These methods could elucidate the electronic distribution, dipole moment, and polarizability of this compound. Furthermore, they can be used to simulate spectroscopic data, such as NMR and IR spectra, which would be invaluable for experimental characterization. At present, no ab initio studies for this specific molecule are available.

Molecular Orbital Analysis (HOMO-LUMO, Natural Bond Orbitals)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability and its potential to participate in chemical reactions. Natural Bond Orbital (NBO) analysis further details the electron density distribution and the nature of the chemical bonds. For this compound, such an analysis would pinpoint the likely sites for nucleophilic and electrophilic attack. Regrettably, no HOMO-LUMO or NBO analyses for this compound have been published.

Reaction Mechanism Predictions and Validation: An Uncharted Territory

Transition State Characterization for Elementary Steps

Computational chemistry allows for the identification and characterization of transition states, which are the high-energy intermediates in a chemical reaction. By mapping the energy profile of a reaction, including the transition states, chemists can understand the feasibility and kinetics of a particular transformation. For reactions involving this compound, such as its synthesis or degradation, transition state analysis would be key to understanding the underlying mechanisms. This area of research for the specified compound remains unexplored.

Computational Elucidation of Reaction Pathways

By connecting reactants, transition states, and products, computational chemists can elucidate entire reaction pathways. This provides a detailed, step-by-step understanding of how a chemical transformation occurs. Potential reaction pathways for this compound could be modeled to predict the most likely products under various conditions. However, no such computational studies on the reaction pathways of this compound are currently available.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry allows for the a priori prediction of various spectroscopic data. These predictions are invaluable for identifying the molecule, understanding its electronic structure, and interpreting experimental results when they become available. The methods employed are based on well-established quantum mechanical principles and have been validated across a wide range of organic molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. Predicting these shifts computationally involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on computational models and typical chemical shift ranges for analogous functional groups.

Vibrational spectroscopy (FTIR and Raman) provides a molecular fingerprint based on the vibrations of chemical bonds. DFT calculations are highly effective at predicting these vibrational frequencies. By computing the second derivatives of the energy with respect to atomic displacements, a full set of harmonic vibrational modes and their corresponding intensities can be obtained. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. rsc.org

For this compound, the key vibrational modes include the O-H and N-H stretching frequencies, which are sensitive to hydrogen bonding. Aromatic C-H stretching from the pyridine (B92270) ring and aliphatic C-H stretching from the methyl and methylene (B1212753) groups are also expected. Other significant vibrations include the C-O and C-N stretching modes and the characteristic ring breathing and deformation modes of the pyridine scaffold. nih.govnih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Frequencies are typically calculated using methods like B3LYP/6-311++G(d,p) and are reported as wavenumber ranges.

The electronic absorption spectrum (UV-Vis) is determined by electronic transitions from occupied to unoccupied molecular orbitals. Time-Dependent DFT (TD-DFT) is the standard method for simulating these spectra. biosolveit.de The calculation provides the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption bands).

The chromophore in this compound is the pyridine ring. Its spectrum is expected to be characterized by π→π* and n→π* transitions. acs.org The amino group (-NH₂) and hydroxyl group (-OH) act as auxochromes, which can modify the absorption profile, typically causing a bathochromic (red) shift of the absorption bands compared to unsubstituted pyridine. The most intense absorptions are predicted to be π→π* transitions within the aromatic system.

Table 3: Predicted Electronic Transitions for this compound Predictions based on TD-DFT calculations for analogous aminopyridine systems.

Conformational Analysis and Molecular Dynamics Simulations

The structure of this compound has several degrees of rotational freedom, primarily around the C1-C2, C2-C(pyridine), and C2-N bonds. Energy minimization techniques are used to find stable, low-energy conformations. biosolveit.denih.gov A key structural feature of amino alcohols is their ability to form intramolecular hydrogen bonds. arxiv.orgarxiv.orgacs.org In this molecule, a stable five-membered ring conformation can be predicted, stabilized by an intramolecular hydrogen bond between the hydroxyl group proton (donor) and the lone pair of the amino group nitrogen (acceptor) (O-H···N). This interaction would significantly restrict conformational freedom and stabilize a specific geometry. nih.govpsu.edu

Conformational sampling, often performed using molecular dynamics (MD) simulations, explores the potential energy surface of the molecule over time. This allows for the identification of the most populated (lowest energy) conformational states and the energy barriers between them, providing a dynamic picture of the molecule's flexibility.

The surrounding solvent environment can profoundly influence a molecule's conformational equilibrium and reactivity. rsc.org Computational methods model these effects using either explicit solvent molecules or, more commonly for efficiency, implicit solvent models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). acs.orgrsc.orgpyscf.orgq-chem.com

For this compound, the choice of solvent is expected to have a significant impact on the stability of the intramolecular hydrogen bond.

Non-polar aprotic solvents (e.g., hexane, chloroform) would have minimal interaction with the solute and are thus expected to favor the compact, intramolecularly hydrogen-bonded conformation.

Polar protic solvents (e.g., water, methanol) can act as both hydrogen bond donors and acceptors. nih.gov They would compete with the internal O-H···N bond, solvating the hydroxyl and amino groups separately. This would disrupt the intramolecular bond and favor more extended, open conformations of the molecule. nih.gov

Reactivity is also solvent-dependent. For instance, reactions involving the protonation of the amino or pyridine nitrogen would be heavily favored in polar protic solvents that can stabilize the resulting charged species. acs.orgresearchgate.net MD simulations in different solvent models can be used to predict these changes in conformational preference and explore how solvent accessibility to reactive sites is altered. oup.comnih.gov

Table of Mentioned Compounds

Coordination Chemistry of 2 Amino 2 Pyridin 4 Yl Propan 1 Ol

Ligand Design and Coordination Modes

The structure of 2-Amino-2-(pyridin-4-yl)propan-1-ol, featuring a primary amine, a hydroxyl group, and a pyridyl nitrogen atom, makes it a highly versatile ligand in coordination chemistry. These functional groups allow for a range of binding interactions with metal ions.

Chelation Properties via Amine, Hydroxyl, and Pyridyl Nitrogen

The presence of multiple donor atoms, specifically the nitrogen of the amino group, the oxygen of the hydroxyl group, and the nitrogen of the pyridine (B92270) ring, allows this compound to act as a chelating agent. Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, results in the formation of stable ring structures known as chelate rings. nih.gov Complexes containing such polydentate ligands are generally more stable than those with monodentate ligands. nih.gov

The spatial arrangement of the amine, hydroxyl, and pyridyl nitrogen in this compound enables it to form stable five- or six-membered chelate rings with a metal ion, which are the most common and stable configurations. nih.gov The deprotonation of the hydroxyl group can further enhance the ligand's binding affinity and lead to the formation of multinuclear complexes. nih.gov

Monodentate, Bidentate, and Tridentate Coordination Geometries

Depending on the reaction conditions, the nature of the metal ion, and the steric and electronic properties of other ligands in the coordination sphere, this compound can exhibit different coordination modes. byjus.com

Monodentate Coordination: The ligand can coordinate to a metal center through only one of its donor atoms, most commonly the pyridyl nitrogen, which is a strong donor. byjus.com

Bidentate Coordination: It can also act as a bidentate ligand, coordinating through two donor atoms. byjus.com For instance, it can form a stable five-membered chelate ring by binding through the amino nitrogen and the hydroxyl oxygen. Another possibility is coordination through the pyridyl nitrogen and the amino nitrogen.

Tridentate Coordination: The ligand is capable of acting as a tridentate ligand, coordinating to a single metal center through the pyridyl nitrogen, the amino nitrogen, and the hydroxyl oxygen. byjus.com This mode of coordination is exemplified by the copper(II) complex of a similar ligand, 2-methyl-2-[(2-pyridinylmethyl)amino]-1-propanol, where the ligand coordinates in a tridentate fashion. nih.goviucr.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various synthetic routes, leading to a wide range of coordination compounds with interesting structural and magnetic properties.

Preparation of Transition Metal Complexes (e.g., Cu, Ni, Co, Zn, Fe, Pd, Pt)

The synthesis of transition metal complexes of this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the final product. For instance, the synthesis of a copper(II) complex with the related ligand 2-methyl-2-[(2-pyridinylmethyl)amino]-1-propanol was achieved by reacting the ligand with copper(II) nitrate (B79036) in a suitable solvent. nih.goviucr.org Similar methodologies can be applied for the preparation of complexes with other transition metals like nickel, cobalt, zinc, iron, palladium, and platinum.

| Metal Ion | Potential Precursor Salt | Expected Coordination Geometry |

| Cu(II) | Copper(II) nitrate, Copper(II) chloride | Distorted square-pyramidal, Square-planar |

| Ni(II) | Nickel(II) chloride, Nickel(II) acetate | Octahedral, Square-planar |

| Co(II) | Cobalt(II) chloride, Cobalt(II) sulfate (B86663) | Octahedral, Tetrahedral |

| Zn(II) | Zinc(II) chloride, Zinc(II) nitrate | Tetrahedral, Octahedral |

| Fe(II/III) | Iron(II) chloride, Iron(III) chloride | Octahedral |

| Pd(II) | Palladium(II) chloride | Square-planar |

| Pt(II) | Potassium tetrachloroplatinate(II) | Square-planar |

Characterization of Complex Structures (X-ray Crystallography, Spectroscopic Methods)

The characterization of the synthesized metal complexes is crucial to determine their structure and properties.

Spectroscopic Methods: Various spectroscopic techniques are employed to characterize the complexes in both solid and solution states.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the functional groups (amine, hydroxyl, and pyridine ring) upon complexation.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and can help to deduce the coordination geometry of the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy (¹H and ¹³C) can provide detailed information about the structure of the ligand in the complex and can indicate the mode of coordination.

Paramagnetic and Diamagnetic Studies of Metal Complexes

The magnetic properties of the metal complexes of this compound depend on the electronic configuration of the central metal ion.

Paramagnetic Complexes: Complexes with unpaired electrons are paramagnetic. The magnetic susceptibility of these complexes can be measured to determine the number of unpaired electrons, which provides insight into the oxidation state and spin state of the metal ion. For instance, many copper(II) and high-spin cobalt(II) complexes are expected to be paramagnetic.

Diamagnetic Complexes: Complexes in which all electrons are paired are diamagnetic. Zinc(II), palladium(II), and platinum(II) complexes with this ligand are expected to be diamagnetic. Magnetic studies, often in conjunction with theoretical calculations, can provide a deeper understanding of the electronic structure and bonding within these coordination compounds.

2 Amino 2 Pyridin 4 Yl Propan 1 Ol As a Synthetic Building Block

Precursor in the Synthesis of Nitrogen Heterocycles

The presence of both an amino and a hydroxyl group in 2-Amino-2-(pyridin-4-yl)propan-1-ol provides the necessary functionalities for it to serve as a precursor in the construction of various nitrogen-containing heterocyclic systems. These heterocycles are significant targets in medicinal chemistry and materials science.

Formation of Pyrido-Fused Systems

Pyrido-fused ring systems are a common structural motif in many biologically active compounds. In theory, this compound could be utilized in reactions designed to construct such fused systems. Classic cyclization reactions like the Pictet-Spengler wikipedia.orgnrochemistry.com and Bischler-Napieralski wikipedia.orgorganic-chemistry.orgjk-sci.com reactions are well-established methods for the synthesis of tetrahydroisoquinolines and dihydroisoquinolines, respectively. These reactions typically involve the cyclization of a β-arylethylamine. While the pyridine (B92270) ring is less nucleophilic than a benzene (B151609) ring, modifications of these reactions could potentially be employed.

However, a review of the available scientific literature did not yield specific examples of the use of this compound in the synthesis of pyrido-fused systems. General strategies for the synthesis of various pyrido-fused heterocycles, such as furopyridines and pyrrolopyridines, typically involve the construction of one heterocyclic ring onto a pre-existing one. wikipedia.orgwikipedia.org For instance, the synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines has been achieved starting from a substituted thieno[2,3-c]pyridine (B153571) derivative. nih.gov

Synthesis of Imidazole (B134444) and Oxazole (B20620) Derivatives

The 1,2-amino alcohol functionality in this compound makes it a suitable starting material for the synthesis of five-membered heterocyclic rings like imidazoles and oxazoles.

Imidazole Derivatives: Imidazoles can be synthesized through various methods, often involving the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia (B1221849), or from α-haloketones and amidines. researchgate.netorganic-chemistry.orgrsc.org A general method for preparing substituted imidazoles involves a four-step procedure starting from 1,2-aminoalcohols, which includes acylation of the amine, oxidation of the alcohol, imine formation, and subsequent cyclization. researchgate.net Multi-component reactions are also a common strategy for synthesizing substituted imidazoles. acs.orgnih.gov

Despite the theoretical potential, no specific examples of the direct synthesis of imidazole derivatives using this compound as the primary building block were identified in the searched literature.

Oxazole Derivatives: Oxazolines (dihydro-oxazoles) are commonly synthesized via the cyclization of a 2-amino alcohol with a carboxylic acid or its derivatives. wikipedia.org The reaction can be facilitated by reagents that activate the carboxylic acid, or by in-situ generation of an acid chloride. wikipedia.org Another approach involves the reaction of an amino alcohol with an aldehyde to form an oxazolidine (B1195125) intermediate, which is then oxidized to the oxazoline. wikipedia.orgorgsyn.org

Scaffold for Complex Molecular Architectures

The structural features of this compound also lend themselves to its use as a scaffold for the construction of more intricate and larger molecules.

Chiral Pool Synthesis Using this compound

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. nih.gov Common contributors to the chiral pool include amino acids, sugars, and terpenes. Chiral 1,2-amino alcohols are valuable building blocks in asymmetric synthesis, often used as chiral auxiliaries or ligands for metal-catalyzed reactions. nih.govnih.govfrontiersin.org

For this compound to be used in chiral pool synthesis, it would need to be available in an enantiomerically pure form. While methods for the asymmetric synthesis of other chiral amino alcohols are known nih.govnih.govfrontiersin.orgresearchgate.net, specific methods for the enantioselective synthesis of this compound were not found in the surveyed literature. Consequently, its application in chiral pool synthesis is not documented.

Incorporation into Macrocyclic Structures

Macrocycles are large ring structures that are of significant interest in drug discovery and materials science. The amino and hydroxyl groups of this compound provide two points of attachment, making it a potential component for the synthesis of macrocyclic structures. For example, 1,2-aminoalcohols can be used as templates to build macrocycles. nih.gov Strategies for peptide macrocyclization often involve the reaction of terminal amino and carboxyl groups, or the use of the nucleophilic thiol group of cysteine. rsc.org

While these general principles exist, there are no specific reports in the searched literature that describe the incorporation of this compound into macrocyclic structures.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes

The efficient and stereoselective synthesis of 2-Amino-2-(pyridin-4-yl)propan-1-ol and its derivatives is a primary focus for unlocking their full potential. While classical methods may be employed, researchers are actively pursuing more innovative and efficient synthetic pathways.

Future synthetic strategies are expected to focus on asymmetric methods to produce enantiomerically pure forms of the compound, which are crucial for pharmaceutical applications. One promising approach involves the use of chiral catalysts in the reductive amination of a suitable keto-alcohol precursor. For instance, the synthesis of related compounds like (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol has been achieved through the reductive amination of (R)-(−)-1-hydroxy-1-phenyl-2-propanone. researchgate.net This suggests that a similar strategy could be adapted for the asymmetric synthesis of this compound.

Furthermore, one-pot methodologies that combine multiple reaction steps into a single, efficient process are gaining traction. A novel one-pot method for synthesizing β-amino alcohols, which involves C-H bond hydroxylation and subsequent reduction of a nitrile or amide, has been reported for sterically congested molecules. nih.gov Adapting such a cascade process could offer a direct and atom-economical route to this compound. The development of multi-component reactions (MCRs) also presents a powerful tool for generating structural diversity in a time- and resource-efficient manner. nih.gov

| Synthetic Approach | Potential Precursors | Key Advantages |

| Asymmetric Reductive Amination | 2-hydroxy-2-(pyridin-4-yl)propanal | High enantioselectivity, access to specific stereoisomers |

| One-Pot Hydroxylation/Reduction | 2-amino-2-(pyridin-4-yl)propane nitrile | Increased efficiency, reduced waste |

| Multi-Component Reactions | Pyridine-4-carbaldehyde, ammonia (B1221849), and a suitable carbon source | Rapid generation of diverse derivatives |

Exploration of Unconventional Reactivity

The unique arrangement of functional groups in this compound opens the door to exploring unconventional reactivity patterns. The interplay between the amino, hydroxyl, and pyridinyl moieties can lead to novel chemical transformations and the synthesis of complex molecular architectures.

The pyridine (B92270) nitrogen, for example, can act as a directing group in metal-catalyzed C-H functionalization reactions, allowing for the selective modification of the pyridine ring. The reactivity of 4-aminopyridine (B3432731) with halogens and interhalogens has been shown to result in the formation of charge-transfer complexes and ionic species, suggesting that the pyridinyl nitrogen in the target molecule could participate in similar interactions. acs.org

The amino and hydroxyl groups can be engaged in intramolecular cyclization reactions to form novel heterocyclic scaffolds, such as oxazines or other bicyclic systems. The development of catalysts that can selectively activate one functional group in the presence of the other will be crucial for unlocking this potential. For instance, copper/nitroxyl catalyst systems have been shown to be effective for the aerobic oxidative coupling of alcohols and amines to form amides, a transformation that could be applied to derivatives of this compound. nih.gov

Advanced Computational Modeling for Deeper Insights

Computational chemistry is poised to play a pivotal role in accelerating the discovery and development of applications for this compound. Advanced computational modeling can provide deep insights into the compound's electronic structure, reactivity, and potential interactions with biological targets.

Density Functional Theory (DFT) calculations can be employed to predict the compound's conformational preferences, vibrational frequencies, and electronic properties, which are essential for understanding its reactivity. researchgate.net Such studies have been used to analyze the charge density and vibrational modes of aminopyridines, providing a foundation for understanding the electronic nature of this compound. researchgate.net

Molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to predict the binding affinity of the compound and its derivatives to specific protein targets. nih.gov This in-silico screening can help prioritize synthetic targets and guide the design of more potent and selective molecules. For example, 3D-QSAR and molecular docking have been successfully used to study the binding modes of 2-aminopyridine (B139424) derivatives as c-Met kinase inhibitors. nih.gov

| Computational Method | Application | Predicted Insights |

| Density Functional Theory (DFT) | Electronic structure analysis | Charge distribution, bond energies, reactivity indices |

| Molecular Dynamics (MD) Simulations | Conformational analysis | Stable conformations, solvent effects, dynamic behavior |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity | Correlation between structure and activity, design of new analogs |

| Molecular Docking | Binding mode prediction | Interaction with biological targets, binding affinity |

Applications in Non-Traditional Chemical Domains

While the structural motifs of this compound suggest potential applications in medicinal chemistry, its unique properties also make it a candidate for use in non-traditional chemical domains.

The ability of the pyridine nitrogen and the amino/hydroxyl groups to coordinate with metal ions makes this compound a potential ligand for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials have applications in gas storage, catalysis, and sensing. The bifunctional nature of the molecule could lead to the formation of frameworks with interesting topologies and properties.

Furthermore, the compound could serve as a monomer for the synthesis of functional polymers. The amino and hydroxyl groups can be polymerized to form polyamides or polyesters, while the pyridine moiety can be used to tune the polymer's properties, such as its solubility, thermal stability, and ability to coordinate with metals. The incorporation of this building block into polymer chains could lead to materials with tailored properties for applications in drug delivery, coatings, and advanced materials.

Synergistic Approaches Combining Synthetic and Theoretical Methodologies

The most rapid and effective progress in unlocking the potential of this compound will come from synergistic approaches that tightly integrate synthetic chemistry with computational modeling. This integrated strategy allows for a "design-build-test-learn" cycle that can significantly accelerate the discovery process.

Computational design can be used to identify promising derivatives with enhanced properties, such as improved binding affinity to a biological target or specific material characteristics. biointerfaceresearch.com These computationally designed molecules can then be synthesized and their properties evaluated experimentally. The experimental results can then be used to refine the computational models, leading to a more accurate predictive capability.

This synergistic approach has been successfully applied in the development of novel inhibitors for various enzymes and in the design of materials with specific properties. nih.govrsc.org By applying this integrated methodology to this compound, researchers can more efficiently explore its vast chemical space and identify the most promising avenues for future development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.